![molecular formula C11H16N4O B13997954 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide CAS No. 66974-89-8](/img/structure/B13997954.png)
2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl-: is a triazene compound known for its versatility in various biological, physical, and chemical applications. Triazene compounds, characterized by the presence of the -NNN- group, have been extensively studied for their potential as ligands in metal coordination complexes and their unique reactivity patterns .
Méthodes De Préparation
The synthesis of Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- typically involves the reaction of benzamide derivatives with triazene precursors under controlled conditions. One common method includes the reaction of benzamide with 3,3-dimethyl-1-triazenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the triazene group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include nitroso, nitro, and amine derivatives, which have their own unique applications in various fields.
Applications De Recherche Scientifique
Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the formation of metal coordination complexes, which are studied for their catalytic properties and potential use in organic synthesis.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzymes.
Mécanisme D'action
The mechanism of action of Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The triazene group can undergo decomposition to generate reactive intermediates that alkylate DNA, leading to the inhibition of DNA replication and cell division. This mechanism is particularly relevant in its potential use as an anticancer agent . The molecular targets and pathways involved include DNA, RNA, and various enzymes that play critical roles in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- can be compared with other triazene compounds such as:
1,3-Diphenyltriazene: Known for its use in organic synthesis and as a ligand in metal complexes.
1-(2-Benzamide)-3-(3-nitrophenyl) triazene: Studied for its electronic properties and potential as a chelating agent.
1-(2-Benzamide)-3-(4-nitrophenyl) triazene: Similar to the previous compound but with different substitution patterns affecting its reactivity and stability.
The uniqueness of Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
66974-89-8 |
|---|---|
Formule moléculaire |
C11H16N4O |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2-(dimethylaminodiazenyl)-N-ethylbenzamide |
InChI |
InChI=1S/C11H16N4O/c1-4-12-11(16)9-7-5-6-8-10(9)13-14-15(2)3/h5-8H,4H2,1-3H3,(H,12,16) |
Clé InChI |
JTFMTTMATJZIGO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC=CC=C1N=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)

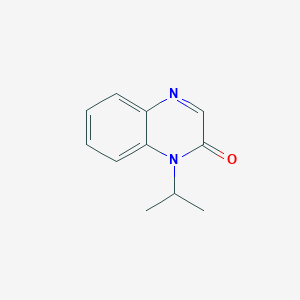
![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
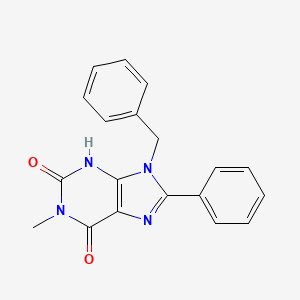
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
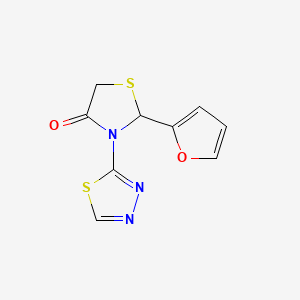
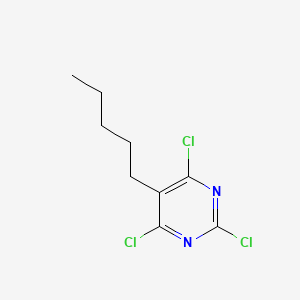
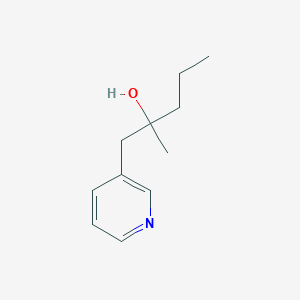
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
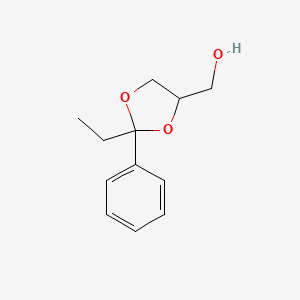

![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
